Cas no 875-61-6 (2-Cyano-2-cyclopentylideneacetamide)

2-Cyano-2-cyclopentylideneacetamide 化学的及び物理的性質
名前と識別子
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- 2-Cyano-2-cyclopentylideneacetamide
- Acetamide,2-cyano-2-cyclopentylidene-
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- MDL: MFCD01923140
2-Cyano-2-cyclopentylideneacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29474-0.5g |
2-cyano-2-cyclopentylideneacetamide |
875-61-6 | 95.0% | 0.5g |
$185.0 | 2025-03-19 | |
Enamine | EN300-29474-0.05g |
2-cyano-2-cyclopentylideneacetamide |
875-61-6 | 95.0% | 0.05g |
$44.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315476-5g |
2-Cyano-2-cyclopentylideneacetamide |
875-61-6 | 95+% | 5g |
¥21135.00 | 2024-04-27 | |
Enamine | EN300-29474-0.25g |
2-cyano-2-cyclopentylideneacetamide |
875-61-6 | 95.0% | 0.25g |
$98.0 | 2025-03-19 | |
Enamine | EN300-29474-0.1g |
2-cyano-2-cyclopentylideneacetamide |
875-61-6 | 95.0% | 0.1g |
$68.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315476-500mg |
2-Cyano-2-cyclopentylideneacetamide |
875-61-6 | 95+% | 500mg |
¥4989.00 | 2024-04-27 | |
TRC | B419845-100mg |
2-Cyano-2-cyclopentylideneacetamide |
875-61-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
Apollo Scientific | OR940917-1g |
2-Cyano-2-cyclopentylideneacetamide |
875-61-6 | 95% | 1g |
£300.00 | 2025-02-20 | |
Aaron | AR004N3F-50mg |
2-Cyano-2-cyclopentylideneacetamide |
875-61-6 | 95% | 50mg |
$86.00 | 2025-01-23 | |
Aaron | AR004N3F-500mg |
2-Cyano-2-cyclopentylideneacetamide |
875-61-6 | 95% | 500mg |
$280.00 | 2023-12-13 |
2-Cyano-2-cyclopentylideneacetamide 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
2-Cyano-2-cyclopentylideneacetamideに関する追加情報
Professional Introduction to 2-Cyano-2-cyclopentylideneacetamide (CAS No. 875-61-6)
2-Cyano-2-cyclopentylideneacetamide, with the chemical formula C9H11NO, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structural features, characterized by a cyano group and a cyclopentylidene moiety, make it a versatile intermediate in the development of various bioactive molecules. This introduction delves into the compound's properties, synthesis methods, and its emerging applications in medicinal chemistry, particularly in the context of recent research advancements.
The molecular structure of 2-Cyano-2-cyclopentylideneacetamide consists of a cyclopentane ring substituted with an acetylamide group and a cyano functional group. This configuration imparts distinct reactivity and stability, making it a valuable building block for constructing more complex pharmacophores. The cyano group, in particular, is known for its ability to participate in various chemical transformations, including nucleophilic additions and condensation reactions, which are pivotal in drug discovery processes.
In terms of synthesis, 2-Cyano-2-cyclopentylideneacetamide can be prepared through multiple pathways. One common approach involves the condensation of cyclopentanone with ethyl cyanoacetate under basic conditions, followed by hydrolysis and decarboxylation. Alternatively, the reaction of cyclopentanone with cyanogen bromide in the presence of a strong base can yield the desired product directly. These synthetic routes highlight the compound's accessibility and feasibility for large-scale production, which is crucial for industrial applications.
The pharmaceutical relevance of 2-Cyano-2-cyclopentylideneacetamide stems from its potential as a precursor for various therapeutic agents. Recent studies have explored its utility in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The cyclopentylidene moiety serves as a scaffold that can be modified to enhance binding affinity to biological targets. For instance, modifications at the cyclopentane ring have been shown to improve metabolic stability and reduce toxicity, key factors in drug development.
Moreover, the cyano group in 2-Cyano-2-cyclopentylideneacetamide offers opportunities for further functionalization. Researchers have leveraged this group to introduce additional pharmacophoric elements or to link multiple functional groups together, creating hybrid molecules with enhanced biological activity. Such strategies are particularly relevant in the design of targeted therapies for chronic diseases like cancer and neurodegenerative disorders. The compound's versatility has also been exploited in the development of protease inhibitors, which are critical in managing infectious diseases and inflammatory conditions.
The emerging field of computational chemistry has further accelerated the exploration of 2-Cyano-2-cyclopentylideneacetamide. Advanced molecular modeling techniques have enabled researchers to predict binding interactions between this compound and biological targets with high accuracy. This has facilitated the rapid identification of lead compounds for further optimization. Additionally, virtual screening methods have been employed to screen large libraries of derivatives, identifying novel analogs with improved pharmacokinetic profiles.
In conclusion, 2-Cyano-2-cyclopentylideneacetamide (CAS No. 875-61-6) represents a promising intermediate in pharmaceutical chemistry. Its unique structural features and synthetic accessibility make it a valuable tool for developing innovative therapeutic agents. Recent research highlights its potential applications in NSAID synthesis, kinase inhibition, and protease inhibition, underscoring its importance in modern drug discovery efforts. As computational methods continue to advance, the role of this compound is expected to expand further, contributing to the development of next-generation pharmaceuticals.
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